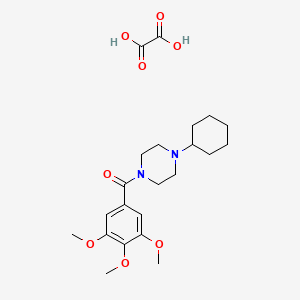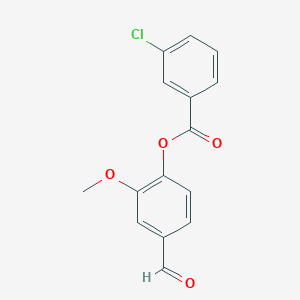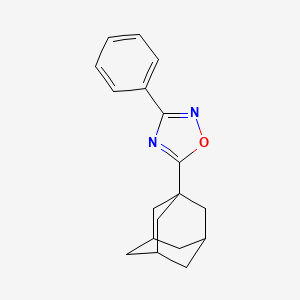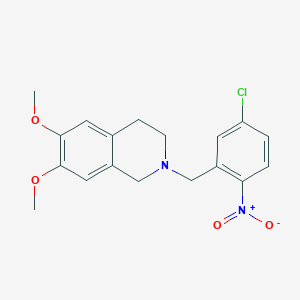
1-(4-biphenylylmethyl)-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylylmethyl)-4-(2-fluorophenyl)piperazine, also known as piperazine or piperazine derivative, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of pharmacological activities. In
作用機序
The exact mechanism of action of 1-(4-biphenylylmethyl)-4-(2-fluorophenyl)piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. Specifically, it has been found to enhance the activity of serotonin and dopamine receptors, which are involved in mood regulation and reward processing. This modulation of neurotransmitter systems may underlie the therapeutic effects of 1-(4-biphenylylmethyl)-4-(2-fluorophenyl)piperazine in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
Piperazine has been found to exert a range of biochemical and physiological effects in preclinical studies. It has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. These effects suggest that 1-(4-biphenylylmethyl)-4-(2-fluorophenyl)piperazine may have potential therapeutic applications in the treatment of neuropsychiatric disorders.
実験室実験の利点と制限
One advantage of 1-(4-biphenylylmethyl)-4-(2-fluorophenyl)piperazine is its well-established synthesis method, which allows for the production of large quantities of pure compound. Additionally, its pharmacological properties have been extensively studied, making it a valuable tool for preclinical research. However, one limitation of 1-(4-biphenylylmethyl)-4-(2-fluorophenyl)piperazine is its relatively low selectivity for specific neurotransmitter systems, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on 1-(4-biphenylylmethyl)-4-(2-fluorophenyl)piperazine. One area of interest is the development of more selective derivatives that target specific neurotransmitter systems. Additionally, the potential use of 1-(4-biphenylylmethyl)-4-(2-fluorophenyl)piperazine in combination with other drugs for the treatment of neuropsychiatric disorders warrants further investigation. Finally, the exploration of the pharmacokinetics and toxicity of 1-(4-biphenylylmethyl)-4-(2-fluorophenyl)piperazine in humans is necessary for its eventual clinical translation.
Conclusion:
In conclusion, 1-(4-biphenylylmethyl)-4-(2-fluorophenyl)piperazine is a promising compound with potential therapeutic applications in the treatment of neuropsychiatric disorders. Its well-established synthesis method, pharmacological properties, and range of effects make it a valuable tool for preclinical research. However, further investigation is necessary to fully understand its mechanism of action and potential clinical applications.
合成法
The synthesis of 1-(4-biphenylylmethyl)-4-(2-fluorophenyl)piperazine involves the reaction of 4-biphenylylmethyl chloride with 2-fluorophenyl1-(4-biphenylylmethyl)-4-(2-fluorophenyl)piperazine in the presence of a base catalyst. The resulting compound is then purified through various techniques, such as recrystallization or chromatography. This method has been optimized to produce high yields of pure 1-(4-biphenylylmethyl)-4-(2-fluorophenyl)piperazine, making it a viable option for large-scale production.
科学的研究の応用
Piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its unique chemical structure and pharmacological properties make it a promising candidate for the development of drugs targeting various diseases, such as anxiety, depression, and schizophrenia.
特性
IUPAC Name |
1-(2-fluorophenyl)-4-[(4-phenylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2/c24-22-8-4-5-9-23(22)26-16-14-25(15-17-26)18-19-10-12-21(13-11-19)20-6-2-1-3-7-20/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUGIETURQBMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B4979666.png)
![2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B4979687.png)
![1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol](/img/structure/B4979691.png)
![2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4979696.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4979701.png)

![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4979717.png)
![8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine](/img/structure/B4979723.png)
![3-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4979741.png)
![4-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}pyridine trifluoroacetate](/img/structure/B4979744.png)



![5-(1,3-benzodioxol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4979785.png)